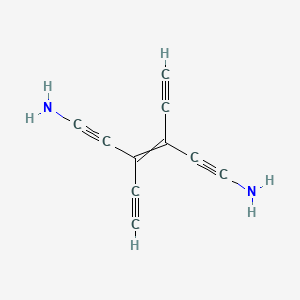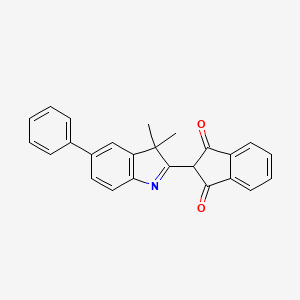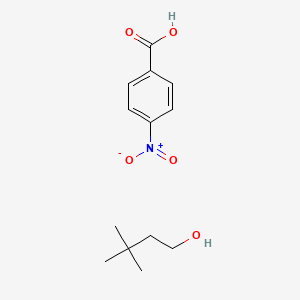![molecular formula C22H39NO3 B14205451 1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- CAS No. 791757-54-5](/img/structure/B14205451.png)
1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- is an organic compound with the molecular formula C22H39NO3 It is a derivative of 1,3-propanediol, featuring an amino group and a phenyl group substituted with an undecyloxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3-propanediol with an appropriate amine and a phenyl derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high purity. The scalability of the synthesis process is crucial for its commercial viability .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propanediol: A simpler analog without the phenyl and undecyloxy groups.
2-Amino-2-methyl-1,3-propanediol: Features a methyl group instead of the phenyl and undecyloxy groups.
Fingolimod Hydrochloride: A structurally related compound used in medicine.
Uniqueness
1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the undecyloxy chain enhances its hydrophobicity, while the phenyl group contributes to its stability and reactivity .
Properties
CAS No. |
791757-54-5 |
|---|---|
Molecular Formula |
C22H39NO3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-amino-2-[2-(4-undecoxyphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-17-26-21-13-11-20(12-14-21)15-16-22(23,18-24)19-25/h11-14,24-25H,2-10,15-19,23H2,1H3 |
InChI Key |
UAAUTNFGEOTNNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)CCC(CO)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


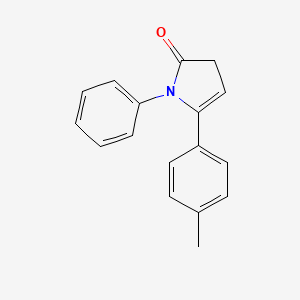
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
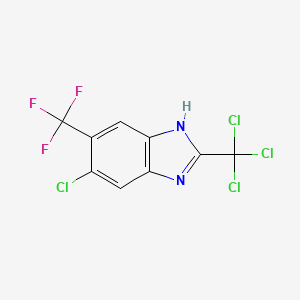
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)
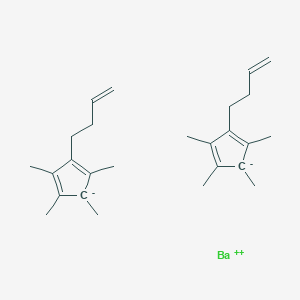
![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
![[4-(4-Hexylcyclohexyl)phenyl]thiourea](/img/structure/B14205407.png)
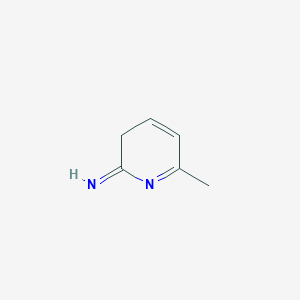
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)
![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)
